methyl (2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate
Description
Methyl (2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate is a synthetic carbamate derivative featuring a thiophene core substituted with a benzamido group and a sulfamoyl moiety. The compound’s structure includes:
- A thiophene ring linked to a carbamate ester (methyl carbamate).
- A benzamido group with a N-cyclohexyl-N-methylsulfamoyl substituent at the para position.
Properties
IUPAC Name |
methyl N-[2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-24(15-6-4-3-5-7-15)32(28,29)16-10-8-14(9-11-16)18(25)22-20-17(12-13-31-20)19(26)23-21(27)30-2/h8-13,15H,3-7H2,1-2H3,(H,22,25)(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOMNWIYRPEYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiophene ring and a sulfonamide moiety, which are often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 489.7 g/mol
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to enhance binding affinity to certain biological targets, potentially modulating their activity and leading to various physiological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of sulfonamide compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Study | Compound | Effect |
|---|---|---|
| N-cyclohexyl-N-methylsulfamoyl derivatives | Induced apoptosis in breast cancer cells | |
| Thiophene-based sulfonamides | Inhibited growth in colorectal cancer models |
Antimicrobial Activity
Compounds containing thiophene and sulfonamide moieties have shown promising antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
| Pathogen | Activity |
|---|---|
| E. coli | Inhibition of growth at low concentrations |
| S. aureus | Significant reduction in biofilm formation |
Case Studies
- In Vivo Studies : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in mouse models of cancer. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size compared to controls.
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of similar compounds in treating autoimmune disorders, leveraging the anti-inflammatory properties attributed to the sulfonamide group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methotrexate-Related Compounds (Antimetabolite Derivatives)
Methotrexate derivatives, such as Methotrexate Related Compound H (C₂₁H₂₄N₈O₅, MW 468.47) and Related Compound B (C₁₉H₂₀N₈O₅, MW 440.41), share a pteridinyl core and carbamate-like linkages but differ significantly in functional groups and biological activity :
| Compound | Core Structure | Key Functional Groups | Molecular Weight | Biological Role |
|---|---|---|---|---|
| Target Carbamate | Thiophene | Sulfamoyl, carbamate ester | N/A* | Unknown (inferred stability) |
| Methotrexate Related H | Pteridinyl | Diaminopteridine, methylamino benzamido | 468.47 | Antimetabolite (chemotherapy) |
| Methotrexate Related B | Pteridinyl | Glutaramido, methylamino benzamido | 440.41 | Antimetabolite impurity |
Key Differences :
- Core Heterocycles : The target compound’s thiophene contrasts with the pteridinyl rings in methotrexate derivatives, which are critical for folate antagonism .
- Substituents: The sulfamoyl group in the target compound may enhance solubility or alter pharmacokinetics compared to the glutaramido or methylamino groups in methotrexate analogs.
Carbamate Derivatives with Cyclohexyl/Phenyl Groups
The carbamate 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate () provides insights into structural and synthetic parallels:
Structural Insights :
- Synthesis : Both compounds likely form carbamate bonds via isocyanate intermediates, though the target’s thiophene and sulfamoyl groups require specialized precursors.
- Solid-State Behavior : The cyclohexenyl carbamate exhibits conformational disorder and hydrogen-bonded chains, suggesting similar crystallographic challenges for the target compound .
Sulfonamide/Sulfamoyl-Containing Analogues
Data Tables for Key Compounds
Table 1: Molecular and Functional Comparisons
Research Findings and Implications
- Synthesis : Carbamate formation via isocyanate-alcohol reactions is well-established, as seen in . The target compound may require optimized conditions to accommodate its bulky sulfamoyl-thiophene structure.
- Structural Analysis : X-ray crystallography of analogous carbamates reveals conformational disorder (e.g., cyclohexene rings) and hydrogen-bonded networks, which could influence the target’s stability and formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
